molecular formula C10H16O B14737766 Cyclohexanone, 4-methyl-2-(1-methylethylidene)- CAS No. 3304-26-5

Cyclohexanone, 4-methyl-2-(1-methylethylidene)-

Cat. No.: B14737766
CAS No.: 3304-26-5
M. Wt: 152.23 g/mol
InChI Key: NUSCRUPZDHHONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 4-methyl-2-(1-methylethylidene)- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanone, characterized by the presence of a methyl group and an isopropylidene group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 4-methyl-2-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with isopropylidene derivatives under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of cyclohexanone, 4-methyl-2-(1-methylethylidene)- often involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process may include purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-methyl-2-(1-methylethylidene)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexanone, 4-methyl-2-(1-methylethylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which cyclohexanone, 4-methyl-2-(1-methylethylidene)- exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 5-methyl-2-(1-methylethylidene)-: A similar compound with a different methyl group position.

    Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Another related compound with a double bond in the cyclohexane ring.

    Pulegone: A stereoisomer with similar structural features.

Uniqueness

Cyclohexanone, 4-methyl-2-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

CAS No.

3304-26-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-methyl-2-propan-2-ylidenecyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-6-8(3)4-5-10(9)11/h8H,4-6H2,1-3H3

InChI Key

NUSCRUPZDHHONQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(=C(C)C)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.